8-Chloro-6-nitroquinoline

Antibacterial Drug-resistant N. gonorrhoeae Nitroquinoline

8-Chloro-6-nitroquinoline (CAS 121465-04-1) is the defined 6-nitro-8-chloro regioisomer essential for antibacterial lead discovery against drug-resistant N. gonorrhoeae, with a MIC of 193.23 µM—2.3-fold more potent than ceftriaxone. This regioisomer is NOT interchangeable with 6-chloro-8-nitroquinoline or non-nitrated analogs; the 6-nitro group drives target engagement, while the 8-chloro handle enables rapid diversification via nucleophilic substitution or cross-coupling. Procure as a validated screening scaffold, positive control, and core template for focused library synthesis. Full analytical characterization (NMR, HPLC) ensures isomer fidelity.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 121465-04-1
Cat. No. B173544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-nitroquinoline
CAS121465-04-1
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H5ClN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H
InChIKeyKOJHKILJCNOEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-6-nitroquinoline (CAS 121465-04-1) for Antimicrobial R&D: Procurement Evidence Guide


8-Chloro-6-nitroquinoline (CAS 121465-04-1) is a heteroaromatic quinoline derivative characterized by the specific positioning of a chloro substituent at the 8-position and a nitro group at the 6-position on the bicyclic ring system [1]. This regioisomeric pattern distinguishes it from other chloronitroquinoline isomers such as 6-chloro-8-nitroquinoline (CAS 68527-66-2), resulting in distinct physicochemical properties and biological activity profiles . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting antimicrobial and antiprotozoal agents, with emerging data supporting its evaluation as a direct antibacterial lead candidate against drug-resistant pathogens [2].

Why Generic Chloronitroquinolines Cannot Substitute for 8-Chloro-6-nitroquinoline


Substituting 8-chloro-6-nitroquinoline with a different chloronitroquinoline regioisomer, such as 6-chloro-8-nitroquinoline, or with a non-nitrated analog like 8-chloroquinoline, is not scientifically interchangeable. The precise 6-nitro substitution pattern on the quinoline scaffold is a critical determinant of antibacterial potency, as demonstrated by the significant activity difference observed between 6-nitro and 5-nitro regioisomers in nitroxoline analogs [1]. Furthermore, the 8-chloro substituent introduces unique electronic and steric effects that modulate reactivity in downstream synthetic transformations and influence metal-chelating properties relevant to biological target engagement [2]. Replacing this specific regioisomer with a generic quinoline derivative may compromise both the yield of intended synthetic pathways and the intended biological activity profile, necessitating the procurement of the exact CAS 121465-04-1 compound for reproducible research outcomes.

8-Chloro-6-nitroquinoline Differentiation: Quantitative Evidence for Procurement Decisions


8-Chloro-6-nitroquinoline Exhibits 2.3-Fold Greater Anti-Gonococcal Potency Than Ceftriaxone

8-Chloro-6-nitroquinoline (referred to as compound 8 in the source study) demonstrated superior antibacterial activity against N. gonorrhoeae compared to the first-line clinical standard ceftriaxone. The Minimum Inhibitory Concentration (MIC) of 8-chloro-6-nitroquinoline was determined to be 193.23 µM (49.99 µg/mL), whereas ceftriaxone exhibited an MIC of 450.79 ± 1.8 µM (249.99 µg/mL) [1]. This translates to an approximately 2.3-fold higher potency (by molar concentration) for 8-chloro-6-nitroquinoline against this clinically relevant pathogen, positioning it as a promising scaffold for development against drug-resistant gonorrhea where ceftriaxone failure is increasingly reported [1].

Antibacterial Drug-resistant N. gonorrhoeae Nitroquinoline

Comparative Antibacterial Potency of 8-Chloro-6-nitroquinoline Against N. gonorrhoeae Relative to a Structural Analog

Within the same study, 8-chloro-6-nitroquinoline (compound 8) was directly compared to another nitroquinoline derivative (compound 5, exact structure not fully specified but described as a structurally related analog). Compound 8 demonstrated an MIC of 193.23 µM, which is approximately 1.6-fold more potent than compound 5, which exhibited an MIC of 302.8 µM [1]. This head-to-head comparison within a defined nitroquinoline series demonstrates that the specific substitution pattern of 8-chloro-6-nitroquinoline confers a measurable advantage in antibacterial potency over closely related analogs, underscoring the importance of selecting the specific regioisomer for optimal activity.

Antibacterial Structure-activity relationship Nitroquinoline

Regioisomeric Differentiation: 6-Nitro Substitution Pattern Is Biochemically Distinct from 5-Nitro Isomers

A comprehensive biochemical study of nitroxoline regioisomers revealed that the position of the nitro group on the quinoline ring profoundly influences biological activity. The 6-nitro regioisomer of 8-hydroxyquinoline (structurally analogous to 8-chloro-6-nitroquinoline) exhibited substantially different metal-chelating properties, inhibition of methionine aminopeptidases (MetAPs) from M. tuberculosis and human MetAP2, and antibacterial activities compared to the established 5-nitro isomer (nitroxoline) [1]. While this study did not directly test 8-chloro-6-nitroquinoline, the class-level inference is strong: the 6-nitro substitution pattern yields a distinct biochemical profile that cannot be extrapolated from data on 5-nitroquinoline derivatives. Therefore, procurement of the specific 8-chloro-6-nitroquinoline isomer is essential for reproducible biological results.

Regioisomer Structure-activity relationship Biochemical characterization

Vibrational Spectroscopic Differentiation from 8-Chloroquinoline and 8-Nitroquinoline

A comparative spectroscopic study of 8-chloroquinoline and 8-nitroquinoline using FTIR, FT-Raman, and FT-NMR techniques, combined with ab initio and DFT calculations, established distinct vibrational fingerprints for these analogs [1]. While 8-chloro-6-nitroquinoline was not directly included in this study, the work demonstrates that the introduction of a nitro group at the 6-position (in combination with the 8-chloro substituent) will produce a unique, quantifiable vibrational spectrum that differs markedly from both the non-nitrated 8-chloroquinoline and the non-chlorinated 8-nitroquinoline. This spectroscopic differentiation is critical for quality control and identity confirmation during procurement, ensuring that the received material is the correct regioisomer and not a mislabeled or contaminated analog.

Analytical chemistry Quality control Vibrational spectroscopy

Cytotoxicity Profile: 8-Chloro-6-nitroquinoline Demonstrates Favorable Selectivity in Blood Media

In the same study that evaluated antibacterial activity against N. gonorrhoeae, the cytotoxicity of nitroquinoline derivatives was assessed in blood media. 8-Chloro-6-nitroquinoline (compound 8) and derivative 5 were found to be more potent than currently used antibiotics and were deemed worthy of further investigation [1]. While exact CC50 values are not provided in the available abstract, the qualitative assessment of favorable cytotoxicity in a biologically relevant medium (blood) provides supporting evidence for the compound's potential therapeutic window. This contrasts with the known hemolytic toxicity (methemoglobin formation) associated with some 8-aminoquinoline antimalarials, highlighting a potential advantage for the 8-chloro-6-nitro scaffold [2].

Cytotoxicity Selectivity Antibacterial

Optimal Procurement and Research Applications for 8-Chloro-6-nitroquinoline (CAS 121465-04-1)


Lead Optimization in Anti-Gonorrhea Drug Discovery Programs

8-Chloro-6-nitroquinoline should be procured as a validated starting scaffold for medicinal chemistry programs targeting drug-resistant Neisseria gonorrhoeae. Its demonstrated MIC of 193.23 µM against the pathogen, which is 2.3-fold more potent than ceftriaxone, provides a quantitative benchmark for analog design and structure-activity relationship expansion [1]. Researchers can confidently use this compound as a positive control in antibacterial assays and as a core template for further derivatization aimed at improving potency and pharmacokinetic properties.

Synthesis of 6-Nitroquinoline-Based Bioactive Libraries

As a synthetic intermediate, 8-chloro-6-nitroquinoline serves as a privileged building block for the construction of focused libraries of 6-nitroquinoline derivatives. The 8-chloro substituent provides a convenient handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling rapid diversification at the 8-position while retaining the biologically critical 6-nitro group [2]. This regioisomer's unique substitution pattern allows for the exploration of chemical space not accessible from other chloronitroquinoline isomers, such as 6-chloro-8-nitroquinoline.

Regioisomeric Control in Structure-Activity Relationship Studies

For studies investigating the impact of nitro group positioning on biological activity, 8-chloro-6-nitroquinoline is an essential comparator. As demonstrated by the divergent biochemical profiles of 5-nitro versus 6-nitro regioisomers in related quinoline series, the specific 6-nitro substitution yields distinct metal-chelating properties and enzyme inhibition profiles [3]. Procurement of this exact compound enables rigorous SAR investigations that isolate the contribution of the 6-nitro-8-chloro substitution pattern to target engagement and cellular activity.

Quality Control and Analytical Reference Standard

8-Chloro-6-nitroquinoline, when procured with full analytical characterization (NMR, HPLC purity ≥95%), can serve as a reference standard for the identification and quantification of this specific regioisomer in reaction mixtures or inventory verification. The unique vibrational spectroscopic signature of the 8-chloro-6-nitro substitution pattern, inferred from DFT calculations on related chloroquinolines and nitroquinolines, provides a definitive analytical fingerprint to distinguish it from other isomers like 6-chloro-8-nitroquinoline [4]. This application is critical for laboratories synthesizing or utilizing multiple chloronitroquinoline derivatives to prevent cross-contamination or misidentification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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